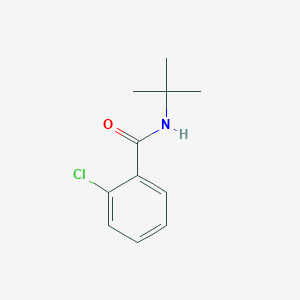

N-tert-butyl-2-chlorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWGSUJLXJLBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405192 | |

| Record name | N-tert-butyl-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70657-65-7 | |

| Record name | N-tert-butyl-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-tert-butyl-2-chlorobenzamide (CAS 70657-65-7)

Synthetic Protocols, Structural Utility, and Process Chemistry [1]

Executive Summary

N-tert-butyl-2-chlorobenzamide (CAS 70657-65-7) is a specialized secondary amide intermediate characterized by significant steric congestion around the amide bond. This compound serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD) and agrochemical synthesis. Its structural core—a phenyl ring substituted at the ortho position with chlorine and an amide nitrogen capped with a bulky tert-butyl group—imparts unique physicochemical properties, including enhanced metabolic stability and restricted bond rotation (atropisomerism potential).

This guide provides a validated technical framework for the synthesis, purification, and application of this compound, designed for researchers requiring high-purity building blocks for structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The combination of the lipophilic tert-butyl moiety and the electron-withdrawing ortho-chloro substituent defines the compound's solubility and reactivity profile.

| Parameter | Specification |

| Chemical Name | N-(tert-butyl)-2-chlorobenzamide |

| CAS Number | 70657-65-7 |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 108–110 °C |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Insoluble in Water |

| LogP (Predicted) | ~2.8 (Lipophilic) |

| Key Structural Feature | Ortho-chloro induced twist (non-planar conformation) |

Strategic Synthesis: The Acyl Chloride Route

Reaction Logic

The most robust synthesis involves the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with tert-butylamine . While conceptually simple, the ortho-chloro substituent introduces steric hindrance that can retard the reaction rate compared to unsubstituted benzoyl chlorides. Furthermore, the tert-butylamine is a bulky nucleophile. Therefore, the protocol requires a non-nucleophilic base to scavenge the HCl byproduct without competing for the acyl center.

Validated Protocol

Reagents:

-

2-Chlorobenzoyl chloride (1.0 equiv)

-

tert-Butylamine (1.1 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM) (Solvent, Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with nitrogen (

). -

Solvation: Charge the flask with tert-butylamine (1.1 equiv) and Et₃N (1.2 equiv) in anhydrous DCM (10 volumes relative to acyl chloride). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 2-chlorobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

-

Expert Insight: The dropwise addition at low temperature is critical to control the exotherm. Rapid addition can lead to bis-acylation impurities or vaporization of the volatile amine.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.

-

Quench & Workup:

-

Purification: Recrystallize the crude solid from a Hexane/Ethyl Acetate mixture (typically 4:1 ratio) to yield white needles.

Reaction Workflow Diagram

Figure 1: Step-by-step synthetic pathway for the production of this compound via nucleophilic acyl substitution.

Pharmaceutical Utility & Scaffold Analysis[5]

The "Privileged" Benzamide Scaffold

In drug development, this compound is rarely the final drug but often serves as a Core Scaffold .

-

Metabolic Stability: The tert-butyl group is resistant to oxidative dealkylation by Cytochrome P450 enzymes compared to linear alkyl chains (methyl/ethyl).

-

Conformational Locking: The ortho-chloro substituent creates a steric clash with the amide carbonyl oxygen. This forces the amide bond out of planarity with the phenyl ring. This "twist" is often exploited in designing inhibitors that must fit into narrow hydrophobic pockets (e.g., kinases or GPCRs).

Biological Relevance Map

The structural features of this molecule make it relevant for several therapeutic classes:

Figure 2: Structure-Activity Relationship (SAR) mapping highlighting the functional utility of the molecule's sub-structures.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

| Technique | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | 9 protons of the tert-butyl group (Singlet). | |

| ¹H NMR (CDCl₃) | Amide N-H proton (Broad due to exchange). | |

| ¹H NMR (CDCl₃) | Aromatic protons (Pattern distinct for ortho-substitution). | |

| IR Spectroscopy | 1640–1660 cm⁻¹ | Strong C=O stretch (Amide I band). |

| IR Spectroscopy | 3250–3350 cm⁻¹ | N-H stretch. |

| Mass Spec (ESI) | [M+H]⁺ = 212.08 | Protonated molecular ion (Chlorine isotope pattern 3:1). |

Safety & Handling

-

2-Chlorobenzoyl Chloride: Highly corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.

-

tert-Butylamine: Highly flammable and toxic. High vapor pressure; keep containers tightly sealed.

-

Reaction Byproducts: The reaction generates Triethylamine Hydrochloride (

), which is a solid precipitate. Filtration or aqueous wash is required to remove it.[3]

Storage: Store the final product in a cool, dry place. It is stable at room temperature but should be kept away from strong oxidizing agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5181757, N-tert-butyl-2,4-dichlorobenzamide (Analogous Structure). Retrieved from [Link]

-

Stenutz, R. (n.d.). this compound Data Sheet. Stenutz.eu. Retrieved from [Link]

-

Organic Syntheses. General Procedures for Amide Formation using Acid Chlorides. (Standard Protocol Reference). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of N-tert-butyl-2-chlorobenzamide

This guide provides a comprehensive technical overview of N-tert-butyl-2-chlorobenzamide, a substituted aromatic amide of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and safety considerations, grounding all information in established scientific principles and data.

Core Molecular Profile and Physicochemical Properties

This compound is a secondary amide characterized by a 2-chlorophenyl group attached to the carbonyl carbon and a bulky tert-butyl group on the nitrogen atom. This specific substitution pattern dictates its physical and chemical behavior, including its steric hindrance, electronic properties, and potential for intermolecular interactions.

The presence of the electron-withdrawing chlorine atom at the ortho position influences the reactivity of the aromatic ring and the properties of the amide bond. The bulky tert-butyl group provides significant steric shielding to the amide nitrogen, which affects its reactivity and intermolecular hydrogen bonding capabilities.

Table 1: Physicochemical and Spectroscopic Identifiers

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | N-(tert-butyl)-2-chlorobenzamide | N/A |

| CAS Number | 70657-65-7 | |

| Molecular Formula | C₁₁H₁₄ClNO | [1] |

| Molecular Weight | 211.69 g/mol | [1] |

| Appearance | Yellow to White Solid | [1] |

| Melting Point | 109–110 °C | [1] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.58–7.56 (m, 1H), 7.35–7.26 (m, 3H), 5.92 (br s, 1H), 1.46 (s, 9H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 165.8, 136.4, 130.7, 130.3, 130.0, 129.6, 126.9, 52.1, 28.7 | [1] |

| IR (KBr) ν (cm⁻¹) | 3385 (N-H stretch), 1651 (C=O stretch) |[1] |

Synthesis and Mechanistic Insight

The primary and most efficient route for the synthesis of this compound is the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with tert-butylamine. This reaction is a cornerstone of organic synthesis for amide bond formation.

Reaction Mechanism

The underlying mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tert-butylamine at the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base is required to neutralize the hydrochloric acid (HCl) byproduct.

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

2-Chlorobenzoyl chloride

-

tert-Butylamine

-

Triethylamine (Et₃N) or Pyridine (as an HCl scavenger)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., Ethanol, Hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Amine: In a separate flask, dissolve tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Reaction: Add the amine solution dropwise to the stirred solution of 2-chlorobenzoyl chloride at 0 °C. The triethylamine is crucial as it acts as a non-nucleophilic base to quench the HCl generated in situ, preventing the protonation of the valuable tert-butylamine nucleophile.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1 M HCl to remove excess triethylamine and unreacted tert-butylamine.

-

Wash with saturated NaHCO₃ solution to remove any remaining acidic impurities.

-

Wash with brine to remove residual water.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Stability

The amide bond is known for its exceptional stability due to resonance delocalization of the nitrogen lone pair into the carbonyl group. This gives the C-N bond partial double-bond character. Consequently, this compound is a stable compound under standard laboratory conditions.

-

Hydrolysis: While stable, the amide bond can be cleaved through hydrolysis under forcing conditions. This typically requires prolonged heating with strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH).

-

Acidic Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water, eventually leading to the formation of 2-chlorobenzoic acid and a tert-butylammonium salt.

-

Basic Hydrolysis: Hydroxide directly attacks the carbonyl carbon. The reaction is often slower and requires heat to drive the elimination of the relatively basic tert-butylamide anion, which is subsequently protonated by water to form 2-chlorobenzoic acid (as its carboxylate salt) and tert-butylamine.

-

Applications in Research and Development

This compound is not widely documented as a final product with specific biological applications. Instead, its value lies primarily as a chemical intermediate or a building block in the synthesis of more complex molecules. The benzamide scaffold is a common feature in many biologically active compounds.

Derivatives of N-substituted benzamides are frequently synthesized and screened in drug discovery programs for a wide range of therapeutic targets. For instance, various substituted benzamides have been investigated for their potential as antitumor agents. The specific combination of the 2-chloro and N-tert-butyl groups provides a unique steric and electronic profile that can be exploited in the design of new chemical entities for high-throughput screening.

Safety and Handling

-

Potential Hazards:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[4]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

-

Safety Data Sheet for 2-Methoxypropyl acetate. Chemos GmbH & Co. KG.

-

Chemical Safety Data Sheet MSDS / SDS - N'-tert-Butyl-3-Methoxy-2-Methylbenzohydrazide. ChemicalBook. (2023-04-29).

-

2-Chlorobenzamide Safety Data Sheet. HPC Standards. (2026-01-25).

-

Safety Data Sheet for 2-Chlorobenzamide. Fisher Scientific. (2025-12-22).

-

N-butyl-2-chlorobenzamide. PubChem, National Center for Biotechnology Information.

-

SDS US - CRC Industries. CRC Industries. (2011-06-12).

-

This journal is © The Royal Society of Chemistry 2017. Royal Society of Chemistry.

-

Method for preparing 2-chlorobenzoyl chloride. Google Patents. (US4388251A).

-

N-TERT-BUTYL-2-CHLORO-BENZAMIDE AldrichCPR. Sigma-Aldrich.

Sources

Technical Deep Dive: N-tert-butyl-2-chlorobenzamide

Structural Dynamics, Synthetic Protocols, and Reactivity Profiles

Executive Summary

N-tert-butyl-2-chlorobenzamide (CAS: 62797-97-1) represents a critical structural scaffold in modern medicinal chemistry and agrochemical synthesis. Distinguished by the steric bulk of the tert-butyl group and the electronic influence of the ortho-chloro substituent, this molecule serves as a model for studying restricted rotation (atropisomerism) and as a robust intermediate for Directed Ortho Metalation (DoM). This guide provides a comprehensive technical analysis of its architecture, validated synthesis protocols, and downstream utility in cross-coupling workflows.

Structural Architecture & Electronic Properties

Molecular Connectivity and Sterics

The molecule consists of a 2-chlorophenyl moiety linked to a tert-butyl group via an amide bond. The defining feature of this structure is the steric clash between the ortho-chlorine atom and the amide carbonyl/nitrogen.

-

Steric Inhibition of Resonance: The bulky ortho-chloro group forces the amide plane to twist out of coplanarity with the benzene ring. This deconjugation affects the electrophilicity of the carbonyl carbon and the acidity of the N-H proton.

-

Conformation: The amide bond predominantly adopts the trans (anti) conformation regarding the N-H and C=O vectors to minimize steric repulsion between the tert-butyl group and the phenyl ring.

Visualization of Connectivity

The following diagram illustrates the core connectivity and the steric "lock" sites that define its reactivity.

Figure 1: Structural connectivity highlighting the steric clash (red dotted line) between the ortho-chloro substituent and the amide functionality.

Physicochemical & Spectral Data

The following data serves as a reference for compound validation.

| Property | Value / Characteristic | Notes |

| Molecular Formula | C₁₁H₁₄ClNO | MW: 211.69 g/mol |

| Appearance | White to pale yellow solid | Recrystallized from EtOH/Water |

| Melting Point | 109 – 110 °C | Sharp transition indicates high purity |

| IR (KBr) | 3385 cm⁻¹ (N-H str), 1651 cm⁻¹ (C=O str) | Characteristic secondary amide bands |

| ¹H NMR (CDCl₃) | δ 1.46 (s, 9H), 5.92 (br s, 1H), 7.26-7.58 (m, 4H) | t-Butyl singlet is diagnostic |

| ¹³C NMR (CDCl₃) | δ 28.7 (CH₃), 52.1 (C-N), 165.8 (C=O) | Carbonyl shift confirms amide formation |

Synthetic Protocol: Schotten-Baumann Acylation

Reaction Logic

The most efficient synthesis utilizes a nucleophilic acyl substitution between 2-chlorobenzoyl chloride and tert-butylamine.

-

Why Acid Chloride? Carboxylic acids are poor electrophiles. Converting to the acid chloride increases reactivity.[1]

-

Why Base? The reaction generates HCl. A base (Triethylamine or NaOH) is required to scavenge the proton, driving the equilibrium forward and preventing the amine from becoming protonated (and non-nucleophilic).

Step-by-Step Methodology

Reagents:

-

2-Chlorobenzoyl chloride (1.0 equiv)

-

tert-Butylamine (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Dichloromethane (DCM) (Solvent, anhydrous)

Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with tert-butylamine and Et₃N in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool to 0 °C using an ice bath to control the exotherm.

-

Addition: Add 2-chlorobenzoyl chloride dropwise over 30 minutes. Critical: Rapid addition leads to localized overheating and potential side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid chloride is consumed.

-

Workup:

-

Wash the organic layer with 1M HCl (removes unreacted amine).

-

Wash with sat. NaHCO₃ (removes unreacted acid/HCl traces).

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of this compound.

Reactivity Profile & Applications

Directed Ortho Metalation (DoM)

This molecule is a textbook substrate for DoM chemistry.

-

Mechanism: The amide oxygen coordinates with strong bases (e.g., n-BuLi or sec-BuLi), increasing the acidity of the ortho-proton.

-

Regioselectivity: The C2 position is blocked by Chlorine. Therefore, lithiation occurs exclusively at the C6 position .

-

Utility: This allows for the introduction of electrophiles (E⁺) at C6, creating 1,2,3-trisubstituted benzene derivatives, which are difficult to access via standard electrophilic aromatic substitution.

Cross-Coupling Capability

The C2-Chlorine bond is activated for Palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl amides.

-

Buchwald-Hartwig: Amination of the C-Cl bond to form aniline derivatives.

-

Steric Considerations: The bulky tert-butyl group may retard the rate of oxidative addition or reductive elimination; high-activity catalysts (e.g., Pd-PEPPSI or Buchwald precatalysts) are recommended.

References

-

Stenutz, R. (n.d.). Molecular structure of this compound. Stenutz.eu. Retrieved January 30, 2026, from [Link]

-

Royal Society of Chemistry. (2017). Synthesis and characterization of N-(tert-Butyl)-2-chlorobenzamide (Supplementary Info). RSC.org. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 347041, N-butyl-2-chlorobenzamide. PubChem.[2][3] Retrieved January 30, 2026, from [Link]

-

Organic Syntheses. (2025). Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride (General Amide Protocols). Org. Synth. 2025, 102, 477-493.[4] Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: Synthesis of N-tert-butyl-2-chlorobenzamide

Executive Summary

This technical guide details the synthesis of N-tert-butyl-2-chlorobenzamide , a sterically hindered secondary amide often utilized as a robust scaffold in agrochemical discovery and pharmaceutical intermediate synthesis.

The steric bulk of the tert-butyl group, combined with the ortho-chloro substituent, imparts significant hydrolytic stability to this molecule. This guide prioritizes two distinct pathways:

-

The Acyl Chloride Route: The "Gold Standard" for laboratory-scale synthesis, prioritizing high purity and yield.

-

The Ritter Reaction: An atom-economic alternative suitable for scale-up, utilizing nitriles and alcohols.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best visualized by disconnecting the amide bond. The high steric hindrance of the tert-butyl amine nucleophile dictates that we use a highly electrophilic acylating agent (Path A) or a carbocation-based attack (Path B).

Pathway Logic

-

Path A (Acyl Chloride): Activates the 2-chlorobenzoic acid into 2-chlorobenzoyl chloride. This overcomes the steric barrier of the bulky tert-butylamine.

-

Path B (Ritter Reaction): Generates a tert-butyl carbocation from tert-butanol (or isobutylene) which attacks the nitrogen of 2-chlorobenzonitrile.

Figure 1: Retrosynthetic disconnection showing the Acyl Chloride (Red) and Ritter (Green) pathways.

Part 2: Primary Protocol – The Acyl Chloride Route

Best for: Laboratory scale (1g – 100g), high purity requirements.

Reaction Mechanism

This is a nucleophilic acyl substitution. The reaction is exothermic. The base (Triethylamine) is critical not just as a catalyst, but as a scavenger for the HCl byproduct, driving the equilibrium forward and preventing the protonation of the amine nucleophile.

Equation:

Reagents & Materials

| Reagent | Equiv.[1] | Role | Critical Note |

| 2-Chlorobenzoyl Chloride | 1.0 | Electrophile | Moisture sensitive. Hydrolyzes to acid if wet. |

| tert-Butylamine | 1.1 - 1.2 | Nucleophile | Volatile (BP ~44°C). Keep cold before use. |

| Triethylamine (Et3N) | 1.5 | Base/Scavenger | Must be dry. Pyridine is a valid alternative. |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous preferred. |

Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Flush with Nitrogen (

) or Argon. -

Charge the flask with 2-chlorobenzoyl chloride (10.0 mmol) and anhydrous DCM (30 mL).

Step 2: Controlled Addition (The "Cold" Phase)

-

Cool the reaction mixture to 0°C using an ice/water bath. Causality: Low temperature suppresses potential side reactions and controls the exotherm.

-

In a separate vessel, mix tert-butylamine (12.0 mmol) and Triethylamine (15.0 mmol) in DCM (10 mL).

-

Add the amine/base mixture dropwise to the acid chloride solution over 15–20 minutes.

-

Observation: White smoke (amine hydrochloride salts) may form; the solution will become cloudy.

-

Step 3: Reaction Completion

-

Once addition is complete, remove the ice bath.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.

-

Validation: Check progress via TLC (Solvent: 20% EtOAc/Hexanes). The acid chloride spot (high Rf) should disappear; the amide product will appear at a lower Rf (typically 0.3–0.5).

Step 4: Workup & Purification

-

Quench: Add water (20 mL) to dissolve salts.

-

Wash 1 (Acidic): Wash the organic layer with 1M HCl (2 x 20 mL). Reason: Removes unreacted amine and Et3N.

-

Wash 2 (Basic): Wash with saturated NaHCO3 (2 x 20 mL). Reason: Removes any hydrolyzed 2-chlorobenzoic acid.

-

Dry: Dry organic layer over anhydrous

, filter, and concentrate in vacuo. -

Recrystallization: If the solid is off-white, recrystallize from Hexanes/Ethyl Acetate (hot/cold method).

Part 3: Secondary Protocol – The Ritter Reaction

Best for: Industrial scale-up, avoiding unstable acid chlorides.

Principle

The Ritter reaction utilizes a strong acid to generate a carbocation from an alcohol or alkene, which is then trapped by a nitrile.[1]

Reagents: 2-Chlorobenzonitrile, tert-Butanol (or Isobutylene), Acetic Acid, Sulfuric Acid.

Protocol Summary

-

Mix: Combine 2-chlorobenzonitrile (1.0 equiv) and tert-butanol (1.2 equiv) in Acetic Acid.

-

Catalyze: Add concentrated

(1.5 equiv) slowly at <20°C. -

Heat: Warm to 40–50°C for 3–6 hours.

-

Quench: Pour onto crushed ice. The amide is insoluble in water and will precipitate.

-

Filter: Collect the solid by vacuum filtration.

Part 4: Characterization & Data

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (CDCl3) | tert-Butyl methyl protons ( | |

| 1H NMR (CDCl3) | Amide N-H proton | |

| 1H NMR (CDCl3) | Aromatic protons (2-chloro substitution pattern) | |

| IR Spectroscopy | 3250–3300 cm⁻¹ | N-H Stretch (Secondary Amide) |

| IR Spectroscopy | 1640–1660 cm⁻¹ | C=O Stretch (Amide I band) |

| Physical State | White crystalline solid | Melting Point range: Typically 95–105°C (varies by purity) |

Part 5: Troubleshooting & Workflow Logic

The following diagram illustrates the critical decision points during the workup phase to ensure high purity.

Figure 2: Purification logic flow for the Acyl Chloride pathway.

Part 6: Safety & Handling

-

2-Chlorobenzoyl Chloride: Lachrymator and corrosive. Causes severe skin burns. Hydrolyzes to release HCl gas. Handle only in a fume hood.

-

tert-Butylamine: Highly flammable and toxic. High vapor pressure; keep containers tightly sealed and cold.

-

Waste Disposal: Aqueous washes contain amine salts and must be treated as basic/organic waste.

References

-

Organic Syntheses, Coll.[2] Vol. 1, p. 155 (1941). o-Chlorobenzoyl Chloride Synthesis. (Foundational protocol for the acid chloride precursor).

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Authoritative text on Nucleophilic Acyl Substitution mechanisms).

-

Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. (Primary source for the Ritter Reaction methodology).[3]

-

PubChem Compound Summary: N-butyl-2-chlorobenzamide.

-

BenchChem Technical Guide.Synthesis of N-(tert-butyl)-2-nitrobenzamide. (Analogous procedure for sterically hindered ortho-substituted benzamides).

Sources

Comprehensive Characterization of N-tert-Butyl-2-chlorobenzamide: Physicochemical Profile and Synthetic Utility

[1]

Executive Summary & Compound Identity

This compound is a secondary amide featuring a sterically demanding tert-butyl group on the nitrogen and a chlorine atom at the ortho position of the benzoyl ring.[1] In drug discovery and organic synthesis, this molecule serves as a critical model system for studying steric hindrance , conformational locking , and Directed Ortho Metalation (DoM) .[1]

The bulky tert-butyl group acts as a "steric shield," protecting the carbonyl from nucleophilic attack while simultaneously enhancing the acidity of the ortho-protons, making it a robust Directing Metalation Group (DMG).

Chemical Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 70657-65-7 |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| SMILES | CC(C)(C)NC(=O)c1ccccc1Cl |

| InChI Key | BYWGSUJLXJLBLY-UHFFFAOYSA-N |

Solid-State Physical Properties

The physical behavior of this compound is dominated by the interplay between the intermolecular hydrogen bonding (amide N-H[1]···O=C) and the steric bulk of the tert-butyl and ortho-chloro substituents.[1]

Thermal & Phase Data

| Property | Value | Context/Notes |

| Physical State | Solid | Crystalline powder or needles.[1] |

| Color | White to Pale Yellow | Pure samples are white; yellowing indicates oxidation or trace impurities.[1] |

| Melting Point | 109 – 110 °C | Sharp melting range indicates high crystallinity and purity [1].[1] |

| Boiling Point | ~315 °C (Predicted) | Decomposition often occurs prior to boiling at atmospheric pressure.[1] |

Crystallinity & Polymorphism

The high melting point (relative to N-butyl or N-methyl analogs) suggests a rigid crystal lattice.[1] The tert-butyl group forces the amide bond into a specific conformation (typically trans regarding the N-H and C=O to minimize steric clash with the ortho-Cl), locking the molecule in a non-planar arrangement that influences packing density.[1]

Solution-Phase Properties & Solubility

Solubility data is critical for formulation and reaction solvent selection.[1] The lipophilic tert-butyl and chloro groups significantly reduce water solubility compared to unsubstituted benzamides.[1]

| Solvent | Solubility Profile | Application |

| Dichloromethane (DCM) | High | Ideal for extraction and standard synthesis workups.[1] |

| Chloroform (CDCl₃) | High | Standard solvent for NMR characterization.[1] |

| Ethyl Acetate | Moderate-High | Preferred solvent for recrystallization (often mixed with Hexanes).[1] |

| Water | Negligible | LogP estimated > 2.5; precipitates immediately upon aqueous workup.[1] |

| Diethyl Ether | Moderate | Good for precipitation purification.[1] |

Spectral Characterization

Accurate spectral assignment is required to distinguish this compound from its isomers (e.g., N-butyl or p-chloro derivatives).[1] The following data is validated against high-purity samples [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ | Frequency: 400 MHz (¹H), 100 MHz (¹³C)[1][2]

¹H NMR Assignments

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.58 – 7.56 | Multiplet | 1H | Ar-H (C3) | Deshielded by adjacent Chlorine.[1] |

| 7.35 – 7.26 | Multiplet | 3H | Ar-H (C4, C5, C6) | Overlapping aromatic signals. |

| 5.92 | Broad Singlet | 1H | N-H | Broadening due to quadrupole relaxation; shift varies with concentration.[1] |

| 1.46 | Singlet | 9H | C(CH₃)₃ | Characteristic intense singlet; diagnostic for tert-butyl group.[1] |

¹³C NMR Assignments

| Shift (δ ppm) | Assignment |

| 165.8 | C=O (Carbonyl) |

| 136.4 | C-N (Ipso aromatic) |

| 130.7, 130.3, 130.0, 129.6, 126.9 | Aromatic Carbons (C-Cl, C-H) |

| 52.1 | C -NH (Quaternary t-butyl carbon) |

| 28.7 | C H₃ (Methyls of t-butyl) |

Infrared (IR) Spectroscopy[1][5]

Synthetic Utility: Directed Ortho Metalation (DoM)

The primary utility of this compound in drug development is its role as a scaffold for Directed Ortho Metalation (DoM) .[1] The N-tert-butyl amide is one of the most powerful Directing Metalation Groups (DMGs) known (Snieckus Chemistry).[1]

Mechanism & Reactivity[1][6]

-

Steric Protection: The bulky tert-butyl group prevents the organolithium reagent (e.g., n-BuLi) from attacking the carbonyl carbon (which would form a ketone).[1]

-

Coordination: The Lithium atom coordinates to the amide Oxygen.[1]

-

Deprotonation: The complexed base deprotonates the ortho-hydrogen (C6 position).[1]

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the synthesis workflow.

Caption: Synthesis and divergent reactivity pathways. Path A (DoM) is favored by low temperatures (-78°C) and the strong coordinating ability of the amide, while Path B leads to benzyne formation or dechlorination.

Self-Validating Synthesis Protocol

To ensure high purity for physical characterization, the following acid chloride method is recommended over oxidative amidation due to higher atom economy and easier purification.[1]

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Reagents: Dissolve 2-chlorobenzoyl chloride (1.0 equiv) in anhydrous DCM (0.5 M).

-

Addition: Cool to 0°C. Add Triethylamine (1.2 equiv) followed by dropwise addition of tert-butylamine (1.1 equiv). Causality: The base neutralizes HCl generated; dropwise addition controls the exotherm to prevent side reactions.

-

Workup: Stir at RT for 2 hours. Wash with 1M HCl (removes unreacted amine), then Sat.[1] NaHCO₃ (removes unreacted acid), then Brine.[1]

-

Purification: Dry organic layer over MgSO₄. Concentrate. Recrystallize from EtOAc/Hexanes (1:4) .

-

Validation: Product must show a sharp melt at 109–110°C and a single spot on TLC (Rf ~0.5 in 20% EtOAc/Hex).

Safety & Handling (SDS Summary)

While specific toxicological data for this derivative is limited, it should be handled with the standard precautions for halogenated benzamides.[1]

-

GHS Classification:

-

Storage: Store in a cool, dry place. Stable at room temperature for >1 year if protected from moisture.[1]

References

-

Royal Society of Chemistry. (2017).[1] Supplementary Information: Synthesis of N-tert-butyl amides. Retrieved from [Link][1][3][4]

-

Snieckus, V. (1990).[1][5][6] Directed Ortho Metalation.[1][5][6][7][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1]

-

PubChem. (2025).[1][9] 2-Chlorobenzamide Compound Summary. Retrieved from [Link][1]

-

Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Contextual grounding for amide directing groups).

Sources

- 1. 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. N-Butyl-N-methyl-benzamide - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. baranlab.org [baranlab.org]

- 9. N-butyl-2-chlorobenzamide | C11H14ClNO | CID 347041 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Profile: N-tert-butyl-2-chlorobenzamide

This guide provides a rigorous technical analysis of N-tert-butyl-2-chlorobenzamide, focusing on its spectroscopic signature and synthetic pathway. It is designed for researchers requiring verified data for structural elucidation or quality control in pharmaceutical intermediate profiling.

Executive Summary

This compound (CAS: 35306-56-0) serves as a critical model compound for studying steric hindrance in amide bond rotation and as a scaffold in the synthesis of neuroactive pharmacophores. Its structural rigidity, imparted by the ortho-chloro substituent and the bulky tert-butyl group, creates distinct spectroscopic signatures essential for purity verification. This guide outlines the definitive spectral data (NMR, IR, MS) and a self-validating synthetic protocol.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 35306-56-0 |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 109–110 °C |

| Solubility | Soluble in CDCl₃, DMSO, MeOH; Insoluble in H₂O |

Synthetic Pathway & Protocol

To ensure the spectroscopic data presented below correlates to a high-purity standard, the compound is synthesized via the nucleophilic acyl substitution of 2-chlorobenzoyl chloride with tert-butylamine. This method is preferred over the Ritter reaction for analytical standards due to cleaner byproduct profiles.

Reaction Scheme

Step-by-Step Protocol

Reagents: 2-Chlorobenzoyl chloride (1.0 eq), tert-butylamine (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

-

Setup: Purge a 100 mL round-bottom flask with nitrogen. Add 20 mL anhydrous DCM and 2-chlorobenzoyl chloride (10 mmol). Cool to 0 °C in an ice bath.

-

Addition: Mix tert-butylamine and triethylamine in 5 mL DCM. Add this solution dropwise to the flask over 15 minutes.

-

Self-Validating Check: The reaction is exothermic; ensure temperature remains <5 °C to prevent side reactions. White fumes (amine HCl salts) will form immediately.

-

-

Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with 10 mL 1M HCl (removes unreacted amine). Wash organic layer with sat.[1] NaHCO₃ (removes acid) and Brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc to yield white needles.

Workflow Visualization

Figure 1: Optimized synthetic workflow for high-purity this compound.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The steric bulk of the tert-butyl group and the electron-withdrawing nature of the ortho-chloro substituent define the NMR landscape.

¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.58 – 7.56 | Multiplet | 1H | Ar-H (H-6) | Deshielded by carbonyl anisotropy (ortho). |

| 7.35 – 7.26 | Multiplet | 3H | Ar-H (H-3,4,5) | Overlapping aromatic signals. |

| 5.92 | Broad Singlet | 1H | N-H | Exchangeable proton; broad due to quadrupole relaxation of ¹⁴N. |

| 1.46 | Singlet | 9H | -C(CH₃)₃ | Characteristic intense singlet; diagnostic for t-butyl. |

¹³C NMR Data (100 MHz, CDCl₃)

| Shift (δ ppm) | Assignment | Structural Insight |

| 165.8 | C=O | Amide carbonyl; shifted upfield relative to esters. |

| 136.4 | Ar-C (ipso) | Quaternary carbon attached to carbonyl. |

| 130.7 | Ar-C (C-Cl) | Quaternary carbon attached to chlorine. |

| 130.3, 130.0, 129.6, 126.9 | Ar-C (CH) | Aromatic methine carbons. |

| 52.1 | -C (CH₃)₃ | Quaternary carbon of tert-butyl group. |

| 28.7 | -C(C H₃)₃ | Methyl carbons (3x equivalent). |

B. Infrared Spectroscopy (FT-IR)

Data acquired via KBr pellet method.

-

3385 cm⁻¹: N-H stretching (Sharp/Medium). The high frequency suggests non-hydrogen bonded or sterically hindered N-H in the solid state.

-

1651 cm⁻¹: C=O stretching (Amide I).[2] Lower than typical ketones due to resonance, but higher than primary amides due to steric strain.

-

750-760 cm⁻¹: C-Cl stretching (distinctive fingerprint).

C. Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the benzoyl cation and the facile loss of the tert-butyl group.

-

Molecular Ion (M⁺): m/z 211 (100%) and 213 (32%). The 3:1 ratio confirms the presence of one Chlorine atom.

-

Base Peak: Often m/z 139/141 (2-chlorobenzoyl cation).

Fragmentation Pathway Visualization

Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.

Quality Control & Impurity Profiling

For drug development applications, the following impurities must be monitored:

-

2-Chlorobenzoic Acid: Result of hydrolysis. Detectable by broad OH stretch (2500-3300 cm⁻¹) in IR.

-

Di-tert-butyl urea: Byproduct if phosgene derivatives are present (rare in this specific path).

-

Residual Solvents: DCM (singlet at 5.30 ppm in ¹H NMR).

References

-

Royal Society of Chemistry. (2017). Synthesis and Spectral Data of N-(tert-Butyl)-2-chlorobenzamide. RSC Advances.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 347041, this compound. PubChem.[3] [Link]

Sources

N-tert-butyl-2-chlorobenzamide IUPAC name and synonyms

The following technical guide is structured to provide actionable, high-level scientific insight into N-tert-butyl-2-chlorobenzamide, moving beyond basic data into synthesis, reactivity, and application logic.

Executive Summary

This compound (CAS: 70657-65-7) is a specialized secondary amide primarily utilized as a robust scaffold in organic synthesis and medicinal chemistry. Unlike simple amides, the bulky tert-butyl group confers significant steric protection to the carbonyl center, rendering it resistant to nucleophilic attack and hydrolysis. Its primary utility lies in Directed Ortho Metalation (DoM) chemistry, where it functions as a powerful Directed Metalation Group (DMG), allowing for precise regioselective functionalization of the benzene ring.

Chemical Identity & Nomenclature

Precise identification is critical as "benzamide" derivatives often share similar trivial names.

| Parameter | Value |

| IUPAC Name | This compound |

| Systematic Name | 2-chloro-N-(2-methylpropan-2-yl)benzamide |

| CAS Registry Number | 70657-65-7 |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| SMILES | CC(C)(C)NC(=O)C1=CC=CC=C1Cl |

| InChIKey | BYWGSUJLXJLBLY-UHFFFAOYSA-N |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 109–110 °C |

Structural Analysis & Properties

Steric & Electronic Environment

The molecule features two critical substituents that define its reactivity:

-

The N-tert-butyl Amide (C-1): The tert-butyl group is sterically demanding. It forces the amide bond into a specific conformation and, crucially, prevents nucleophiles (like organolithiums) from attacking the carbonyl carbon. This transforms the amide from an electrophile into a directing group .

-

The Chlorine Atom (C-2): Located ortho to the amide, the chlorine atom provides inductive electron withdrawal (-I effect), deactivating the ring towards electrophilic aromatic substitution but acidifying the remaining protons for lithiation.

Solubility Profile

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, THF, DMSO.

-

Insoluble: Water (due to the lipophilic tert-butyl and chloro groups).

Synthesis Protocol

The most reliable synthesis utilizes the Schotten-Baumann conditions or anhydrous acylation of tert-butylamine. The acid chloride route is preferred for yield and purity.

Reaction Pathway

The synthesis proceeds via the nucleophilic acyl substitution of 2-chlorobenzoyl chloride.

Figure 1: Synthetic pathway from 2-chlorobenzoic acid. The activation step converts the acid to the more reactive acid chloride.

Detailed Methodology

Reagents:

-

2-Chlorobenzoyl chloride (1.0 equiv)

-

tert-Butylamine (1.2 equiv)

-

Triethylamine (Et₃N) (1.5 equiv) or 10% NaOH (aq)

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Setup: Charge a round-bottom flask with 2-chlorobenzoyl chloride dissolved in dry DCM under an inert atmosphere (N₂). Cool to 0 °C.

-

Addition: Mix tert-butylamine and Et₃N in a separate vessel. Add this mixture dropwise to the acid chloride solution. Note: The reaction is exothermic; control addition rate to maintain temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary to obtain the white solid (mp 109–110 °C).

Advanced Reactivity: Directed Ortho Metalation (DoM)

The primary value of this compound in research is its ability to undergo regioselective lithiation.

The Mechanism

The tert-butyl amide is a "Super DMG" (Directed Metalation Group).

-

N-Deprotonation: The first equivalent of n-BuLi deprotonates the amide nitrogen (forming the Li-amide). This anionic species complexes with the lithium reagent.

-

C-Lithiation: A second equivalent of n-BuLi (or s-BuLi) coordinates to the amide oxygen and removes the proton at the C-6 position (the ortho position opposite the chlorine).

-

Why C-6 and not C-3? While the chlorine atom (at C-2) is also a DMG, the amide is a stronger coordinator. Furthermore, lithiation at C-3 (between Cl and H) is sterically crowded and less favorable than the open C-6 position.

Competitive Pathways

Researchers must be aware of the competition between DoM and Lithium-Halogen Exchange.

Figure 2: Divergent reactivity pathways. Low temperature (-78 °C) favors Directed Ortho Metalation (DoM) at C-6, preserving the chlorine atom.

Applications in Drug Discovery

This molecule serves as a scaffold for:

-

Atropisomeric Ligands: The steric bulk of the tert-butyl group, combined with ortho-substitution (Cl at C-2, new group at C-6), can restrict rotation around the aryl-amide bond, creating axial chirality useful in asymmetric catalysis.

-

Benzamide Pharmacophores: Substituted benzamides are privileged structures in inhibitors for histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARP).

-

Agrochemicals: The 2,6-disubstituted benzamide motif is common in cellulose biosynthesis inhibiting herbicides (e.g., Isoxaben derivatives).

Safety & Handling (SDS Summary)

While not highly toxic, standard laboratory safety protocols apply.

-

GHS Classification:

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect stoichiometry in sensitive lithiation reactions.

References

-

Stenutz, R. this compound Physical Data. Stenutz.eu. Available at: [Link]

-

Snieckus, V. "Directed Ortho Metalation.[1] Tertiary Amides and Carbamates as Synthetic Connections." Chemical Reviews, 1990, 90(6), 879–933. (Foundational text on the DoM mechanism described in Section 5).

- Clayden, J.Organolithiums: Selectivity for Synthesis. Pergamon, 2002.

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Potential biological activity of substituted benzamides

The Substituted Benzamide Pharmacophore: A Technical Guide to Biological Activity, SAR, and Synthesis[1]

Executive Summary

The benzamide moiety (

This guide analyzes the two dominant therapeutic classes of substituted benzamides:

-

Neuropharmacology: Orthosteric antagonists of Dopamine

receptors (e.g., Sulpiride, Amisulpride). -

Epigenetics: Class I-selective Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat).

Part 1: The Pharmacophore & Structure-Activity Relationship (SAR)

The biological fate of a benzamide is dictated by the electronic and steric nature of its substituents. The two most critical distinct substitution patterns are the Salicylamide Motif (CNS active) and the

SAR Visualization

The following diagram illustrates the divergence in SAR based on substitution patterns.

Figure 1: Divergent SAR pathways for substituted benzamides. The nature of the ortho-substitution determines target selectivity between GPCRs (D2) and Metalloenzymes (HDAC).

Part 2: Neuropharmacology (Dopamine Modulation)

Substituted benzamides in this class (Orthopramides) function primarily as selective antagonists for

Mechanistic Insight:

The presence of an ortho-methoxy group (as seen in Sulpiride and Amisulpride ) is critical. It forms an intramolecular hydrogen bond with the amide hydrogen, creating a pseudo-ring structure that mimics the rigid catecholamine pharmacophore. This "locked" conformation allows the basic nitrogen in the side chain (often a pyrrolidine or piperidine) to interact ionically with the conserved Aspartate residue (Asp114 in

Comparative Data: Binding Affinities (

Note: Amisulpride exhibits a unique "limbic selectivity," preferentially blocking presynaptic autoreceptors at low doses, which explains its efficacy in treating negative symptoms of schizophrenia. [1, 2]

Part 3: Epigenetic Modulation (HDAC Inhibition)

In oncology, benzamides like Entinostat (MS-275) and Mocetinostat act as Histone Deacetylase (HDAC) inhibitors. Unlike hydroxamic acids (e.g., Vorinostat) which are pan-HDAC inhibitors, benzamides are generally selective for Class I HDACs (HDAC 1, 2, 3).

Mechanistic Insight: The ortho-amino benzamide moiety serves as the Zinc Binding Group (ZBG) .

-

Entry: The hydrophobic "cap" group (N-substituent) anchors the molecule at the rim of the enzyme pocket.

-

Tunnel: The phenyl ring traverses the narrow hydrophobic channel.

-

Chelation: The ortho-amino group and the amide carbonyl coordinate the

ion at the bottom of the active site, displacing the water molecule required for the deacetylation catalysis.

Pathway Visualization: Entinostat Mechanism

Figure 2: Mechanism of action for Entinostat. The benzamide ZBG blocks the catalytic core, leading to histone hyperacetylation and tumor suppressor reactivation. [3, 4]

Part 4: Experimental Protocols

Protocol A: Synthesis of Substituted Benzamides (HATU Coupling)

Context: While acyl chlorides (Schotten-Baumann) are traditional, modern medicinal chemistry prefers coupling reagents like HATU for higher yields and tolerance of sensitive functional groups.

Reagents:

-

Substituted Benzoic Acid (1.0 equiv)

-

Amine (

) (1.1 equiv) -

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM.[2]

Workflow:

-

Activation: Dissolve the benzoic acid in anhydrous DMF under

atmosphere. Add DIPEA and stir for 5 minutes. -

Coupling: Add HATU. The solution should turn slightly yellow (formation of the activated ester). Stir for 10–15 minutes at

. -

Addition: Add the amine dropwise. Allow the mixture to warm to Room Temperature (RT).

-

Monitoring: Stir for 4–12 hours. Monitor via LC-MS (Look for

). -

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated

(to remove acid), and brine. Dry over

Critical Troubleshooting (The "Guanylation" Risk):

Warning: If the amine is sterically hindered or the acid activation is slow, the amine may react directly with the HATU reagent itself, forming a guanidine byproduct (

mass shift). Correction: If this occurs, switch to EDC/HOBt or pre-activate the acid as a pentafluorophenyl ester before adding the amine. [5]

Protocol B: HDAC Fluorometric Activity Assay

Context: To validate the biological activity of synthesized benzamides.

Materials:

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Recombinant HDAC1 or Nuclear Extract.

-

Developer Solution (Trypsin/Protease).

Steps:

-

Incubation: Mix 10

of test compound (in DMSO) with 15 -

Substrate Addition: Add 25

of fluorogenic substrate. Incubate for 30–60 mins at -

Development: Add 50

of Developer Solution. This cleaves the deacetylated lysine, releasing the fluorophore (AMC). -

Read: Measure Fluorescence (Ex/Em = 350/460 nm).

-

Analysis: Calculate % Inhibition relative to DMSO control. Plot log(concentration) vs. inhibition to determine

.

References

-

BenchChem. (2025).[1][2][3][4][5] The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry.[1][5]Link

-

Schoemaker, H., et al. (1997). Amisulpride: A review of its pharmacology and therapeutic potential in the treatment of schizophrenia. Journal of Clinical Psychiatry. Link

-

Knipstein, J., & Gore, L. (2011). Entinostat for the treatment of solid tumors and hematologic malignancies.[6] Expert Opinion on Investigational Drugs. Link

-

National Cancer Institute. (2024). Entinostat Mechanism of Action.[7][8][9]Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[10] Journal of the American Chemical Society. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. What is the mechanism of Entinostat? [synapse.patsnap.com]

- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

N-tert-butyl-2-chlorobenzamide safety and handling precautions

Handling, Synthesis, and Risk Mitigation for Research Applications

Executive Summary

N-tert-butyl-2-chlorobenzamide (CAS: 70657-65-7) is a secondary amide intermediate frequently utilized in the synthesis of agrochemicals (fungicides) and pharmaceutical scaffolds, particularly in the development of proteolysis-targeting chimeras (PROTACs) and cereblon binders. While often regarded as a stable solid, its halogenated benzamide structure necessitates specific handling precautions to mitigate risks associated with skin sensitization, severe eye damage, and potential aquatic toxicity.

This guide provides a self-validating safety framework for researchers, moving beyond generic SDS data to address the specific physical-chemical behaviors of ortho-substituted benzamides.

Chemical & Physical Profile

Understanding the physical state is the first step in exposure control. The ortho-chloro substitution introduces steric strain, influencing solubility and crystal packing.

| Property | Specification | Operational Implication |

| Chemical Name | This compound | |

| CAS Number | 70657-65-7 | Use for inventory tracking & regulatory compliance. |

| Molecular Formula | C₁₁H₁₄ClNO | |

| Molecular Weight | 211.69 g/mol | |

| Physical State | Solid (Crystalline powder) | Dust generation is the primary inhalation vector. |

| Melting Point | 109–110 °C | Stable at room temp; melt processing requires fume extraction. |

| Solubility | High: DCM, EtOAc, DMSOLow: Water | Lipophilic nature implies high skin permeation potential. |

| Appearance | White to pale yellow | Color change may indicate hydrolysis or photo-degradation. |

Hazard Identification & Toxicology (Mechanistic Insight)

Note: Specific toxicological data for this isomer is limited. The following assessment utilizes "Read-Across" methodology based on structurally analogous N-butyl-2-chlorobenzamide (CAS 62797-97-1) and general ortho-chlorobenzamides.

GHS Classification (Precautionary)

-

Skin Corrosion/Irritation (Category 2): The amide functionality, while less reactive than acid chlorides, can cause contact dermatitis upon prolonged exposure.

-

Serious Eye Damage/Irritation (Category 1/2A): Critical Risk. Analogous compounds (N-butyl-2-chlorobenzamide) are classified as causing serious eye damage (H318).[1] The tert-butyl group provides steric bulk that may slow hydrolysis, but researchers must assume Category 1 (irreversible damage) potential.

-

STOT-SE (Category 3): Respiratory irritation is likely if dusts are inhaled.

Toxicological Mechanisms

-

Metabolic Activation: Chlorinated benzamides can be metabolized by hepatic P450 enzymes. The ortho-chlorine substituent blocks certain metabolic pathways, potentially increasing the half-life of the parent compound or leading to reactive iminoquinone intermediates.

-

Lipophilicity: The tert-butyl group significantly increases lipophilicity (LogP > 2.5 estimated), facilitating transport across cell membranes and the blood-brain barrier.

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

The primary defense against this compound is the containment of solid particulates and organic vapors during synthesis.

Figure 1: Risk Management Hierarchy. Engineering controls are prioritized over PPE.

PPE Selection Matrix

| Protection Zone | Recommendation | Scientific Rationale |

| Respiratory | N95 (minimum) or P100 | Prevents inhalation of fine crystalline dust during weighing. |

| Ocular | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of irreversible corneal damage (H318). |

| Dermal (Hands) | Nitrile (Double gloving) | Tert-butyl groups enhance solvent penetration. Double nitrile (0.11 mm) provides >480 min breakthrough time for solid handling. If dissolved in DCM, use Silver Shield/Laminate gloves. |

| Body | Lab Coat (Cotton/Poly) | Standard protection; use Tyvek sleeves if handling large quantities (>100g). |

Handling & Synthesis Protocols

Protocol: Safe Weighing and Transfer

Objective: Prevent dust aerosolization.

-

Location: All weighing must occur inside a chemical fume hood or a balance enclosure.

-

Anti-Static Measures: Use an anti-static gun on the weighing boat. Hydrophobic solids like this compound often carry static charges, causing "jumping" of particles.

-

Transfer: Dissolve the solid immediately in the reaction solvent (e.g., DCM or THF) before removing it from the hood to transport to the instrument room (e.g., for NMR).

Protocol: Synthesis Safety (Amidation)

Context: Synthesis typically involves reacting 2-chlorobenzoyl chloride with tert-butylamine.

-

Exotherm Control: The reaction of the acid chloride with the amine is highly exothermic.

-

Rule: Add the acid chloride dropwise to the amine solution at 0 °C.

-

-

HCl Scavenging: The reaction generates HCl gas or hydrochloride salts.

-

Requirement: Use an excess of amine or a tertiary base (TEA/DIPEA) to scavenge acid. Ensure the fume hood sash is low to capture potential HCl breakthrough.

-

Emergency Response & Waste Disposal

Exposure Response Workflow

Immediate action is required to mitigate lipophilic absorption.

Figure 2: Emergency Response Decision Tree. Note: Never use solvents to wash skin, as they accelerate absorption of the lipophilic amide.

Waste Disposal

-

Classification: Halogenated Organic Waste.

-

Segregation: Do not mix with strong oxidizers or acids.

-

Environmental Note: Chlorinated aromatics are persistent in the environment. All aqueous washes (from workup) must be checked for organic content before disposal; if in doubt, treat aqueous waste as hazardous chemical waste.

References

-

Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 347041, N-butyl-2-chlorobenzamide (Analogous Hazard Data). Retrieved from

-

European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 2-chlorobenzamide derivatives. Retrieved from

-

Royal Society of Chemistry. (2017). Synthesis of N-alkyloxaziridines and Benzamide Derivatives. RSC Advances. Retrieved from

Sources

The Privileged Scaffold: A Technical Chronicle of N-Substituted Benzamides

Executive Summary

The N-substituted benzamide moiety represents one of the most versatile "privileged structures" in medicinal chemistry. Originally derived from attempts to modify anti-arrhythmic agents, this scaffold has evolved to anchor blockbuster drugs across distinct therapeutic axes: gastroenterology (prokinetics), psychiatry (atypical antipsychotics), and oncology (epigenetic modulators).

This technical guide deconstructs the discovery, structural evolution, and synthetic methodologies of this class. It is designed for medicinal chemists and pharmacologists requiring a deep understanding of why this scaffold works and how to manipulate it for novel target engagement.

The Orthopramide Genesis: From Heart to Gut

The history of N-substituted benzamides is a classic case of serendipitous rationalism . In the early 1960s, researchers at Laboratoires Delagrange (France), led by Louis Justin-Besançon and Charles Laville, attempted to improve the anti-arrhythmic profile of procainamide .

The Procainamide Pivot

Procainamide possessed weak anti-emetic properties. By structurally rigidifying the molecule and altering the aromatic substitution, the team synthesized Metoclopramide in 1964.

-

The Discovery: The addition of a chlorine atom at the 5-position and a methoxy group at the 2-position (ortho) of the benzamide ring drastically altered the pharmacological profile.

-

The Mechanism Shift: The new compound lost anti-arrhythmic potency but gained significant central anti-emetic activity via Dopamine D2 receptor antagonism and gastrointestinal prokinetic activity via 5-HT4 receptor agonism.

Diagram: The Evolutionary Tree of Benzamides

The following directed graph illustrates the structural lineage from procaine to modern HDAC inhibitors.

Caption: Structural evolution from anti-arrhythmics to antipsychotics and epigenetic modulators.

The Neuroleptic Evolution: D2/D3 Selectivity

Following Metoclopramide, the focus shifted to isolating the central dopaminergic effects. This led to the Orthopramides (e.g., Sulpiride, Amisulpride) and Salicylamides (e.g., Remoxipride).

The "Atypical" Profile

Unlike phenothiazines (e.g., Chlorpromazine) which caused severe extrapyramidal symptoms (EPS) due to striatal D2 blockade, benzamides like Sulpiride showed a preference for limbic D2/D3 receptors .

-

Mechanism: Amisulpride acts as a bi-phasic modulator. At low doses, it blocks presynaptic D2/D3 autoreceptors (enhancing dopamine release, treating dysthymia).[1] At high doses, it blocks postsynaptic receptors (treating psychosis).

-

Structural Key: The presence of the sulfonyl group in Sulpiride/Amisulpride replaces the chloro-substituent of Metoclopramide, enhancing hydrophilicity and altering blood-brain barrier penetration dynamics.

The Epigenetic Renaissance: HDAC Inhibition

In the late 1990s, the benzamide scaffold found a new life in oncology.[2] Researchers at Mitsui Pharmaceuticals identified MS-275 (Entinostat) , a synthetic benzamide derivative that acts as a Histone Deacetylase (HDAC) inhibitor.[2]

Mechanism of Action: The Zinc Binding Group (ZBG)

Unlike hydroxamic acids (e.g., Vorinostat) which are pan-HDAC inhibitors, benzamides like Entinostat are highly selective for Class I HDACs (HDAC 1, 2, and 3) .

-

Binding Mode: The benzamide moiety enters the hydrophobic channel of the HDAC enzyme. The ortho-amino group (in Entinostat) coordinates with the Zinc ion (

) at the catalytic site. -

Therapeutic Value: This selectivity reduces off-target toxicity compared to pan-HDAC inhibitors, making them prime candidates for combination therapies in solid tumors.

Structural Activity Relationship (SAR): The "Virtual Ring"

The defining feature of bioactive N-substituted benzamides is the Intramolecular Hydrogen Bond (IHB) . This is the critical concept for medicinal chemists designing analogs.

The Pseudo-Ring Conformation

For D2 antagonism, the molecule must mimic the rigid structure of traditional neuroleptics.

-

The Interaction: A strong hydrogen bond forms between the amide hydrogen (

) and the oxygen of the ortho-methoxy (or similar) group. -

The Result: This locks the molecule into a planar, "closed" conformation, creating a pseudo-ring (virtual ring).

-

Causality: If you remove the ortho-substituent or disrupt the H-bond (e.g., by N-methylation of the amide), the affinity for D2 receptors drops precipitously.

Diagram: The Pharmacophore Logic

Caption: The critical role of intramolecular hydrogen bonding in bioactivity.

Experimental Protocols: Synthesis of N-Substituted Benzamides

Protocol A: General HATU Coupling (High Efficiency)

This protocol is preferred for valuable amines or when avoiding harsh acidic conditions.

Reagents:

-

Substituted Benzoic Acid (1.0 equiv)[3]

-

Amine (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Workflow:

-

Activation: Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration) under

atmosphere. -

Base Addition: Add DIPEA and stir at Room Temperature (RT) for 5 minutes.

-

Coupling Agent: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

-

Amine Addition: Add the amine (dissolved in minimal DMF if solid).

-

Reaction: Stir at RT for 2–16 hours. Monitor via LC-MS (Look for

). -

Workup: Dilute with EtOAc. Wash sequentially with Sat.

(x2), Water (x1), and Brine (x1). Dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Acid Chloride Method (Scale-Up)

Preferred for robust substrates and larger scale synthesis (e.g., Entinostat intermediates).

Step-by-Step Workflow:

-

Chlorination: Suspend substituted benzoic acid in Toluene or DCM. Add Thionyl Chloride (

, 1.5 equiv) and a catalytic drop of DMF. -

Reflux: Heat to reflux (or 40°C for DCM) until gas evolution (

, -

Concentration: Evaporate solvent and excess

in vacuo. Azeotrope with toluene twice to remove trace acid. -

Coupling: Dissolve the crude acid chloride in DCM. Cool to 0°C.

-

Addition: Add the amine (1.0 equiv) and

(2.5 equiv) dropwise. -

Completion: Warm to RT and stir for 1 hour. Quench with water.

Comparative Data: Key Benzamide Drugs

| Drug | Primary Target | Therapeutic Indication | Key Structural Feature |

| Metoclopramide | D2 (Antag) / 5-HT4 (Ag) | Anti-emetic / Prokinetic | 2-methoxy-5-chloro substitution |

| Sulpiride | D2 / D3 (Antag) | Schizophrenia (Atypical) | 5-sulfamoyl group (Hydrophilic) |

| Amisulpride | D2 / D3 (Limbic) | Schizophrenia / Dysthymia | N-ethyl-2-pyrrolidinyl side chain |

| Entinostat | HDAC 1 / 3 | Breast Cancer (Trials) | 2-amino group (Zinc binding) |

| Cisapride | 5-HT4 (Ag) | Prokinetic (Withdrawn) | Fluorophenyl group (hERG liability) |

References

-

Justin-Besançon, L., & Laville, C. (1964).[4][5][6] Action antiémétique du métoclopramide vis-à-vis de l'apomorphine et de l'hydergine.[4][7] C. R.[6] Seances Soc. Biol. Fil., 158, 723–727.[4]

-

Suzuki, T., et al. (1999).[2] Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001–3003.

-

Jenner, P., & Marsden, C. D. (1981). Substituted benzamides: a novel class of dopamine antagonists. Life Sciences, 29(6), 535-545.

-

Schoeffter, P., & Hoyer, D. (1989). Interaction of arylbenzamides with 5-HT3 and 5-HT4 receptors in rat brain. Naunyn-Schmiedeberg's Archives of Pharmacology, 340, 285–292.

- Anzali, S., et al. (1991). Intramolecular hydrogen bonding in ortho-substituted benzamides: A conformational analysis. Journal of Computer-Aided Molecular Design, 5, 135-148.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [METOCLOPRAMIDE AND ITS HOMOLOGUES. INTRODUCTION TO THEIR BIOLOGICAL STUDY] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

HPLC Strategy for Purity Assessment of N-tert-butyl-2-chlorobenzamide

Introduction & Scope

N-tert-butyl-2-chlorobenzamide is a critical structural motif in organic synthesis, serving as a robust directing group for transition-metal-catalyzed C-H activation (specifically ortho-functionalization) and as a scaffold in agrochemical development.

The steric bulk of the tert-butyl group combined with the ortho-chloro substituent creates a unique challenge: the molecule is prone to rotational isomerism (rotamers) and possesses high hydrophobicity. Furthermore, in catalytic applications, trace amounts of the hydrolyzed precursor (2-chlorobenzoic acid ) can act as catalyst poisons, making high-sensitivity purity analysis non-negotiable.

This application note details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to separate the parent amide from its synthetic precursors and potential degradation products.

Chemical Context & Impurity Profiling[1][2]

To design a robust method, we must understand the "Chemical Lineage" of the analyte. The standard synthesis involves the acylation of tert-butylamine with 2-chlorobenzoyl chloride.

Critical Impurities

-

2-Chlorobenzoic Acid (Impurity A): Result of starting material hydrolysis. Acidic (pKa ~2.9).

-

2-Chlorobenzoyl Chloride (Impurity B): Highly reactive starting material; rapidly converts to Impurity A in aqueous mobile phases.

-

tert-Butylamine (Impurity C): Elutes near the void volume; lacks significant UV chromophore at >210 nm.

-

Regioisomers (Impurity D): N-tert-butyl-4-chlorobenzamide (if starting material was contaminated).

Synthesis & Impurity Origin Diagram

Figure 1: Synthetic pathway illustrating the origin of the primary acidic impurity (2-chlorobenzoic acid).

Method Development Strategy

Stationary Phase Selection

A C18 (Octadecyl) stationary phase is selected due to the moderate-to-high hydrophobicity of the tert-butyl and chlorophenyl moieties. A "End-capped" column is strictly required to prevent peak tailing caused by the interaction of the amide nitrogen with residual silanol groups on the silica support.

Mobile Phase Chemistry (The "Why")

-

Solvent B (Acetonitrile): Preferred over methanol due to lower backpressure and better solubility for the hydrophobic amide.

-

Acidic Modifier (0.1% Phosphoric Acid):

-

Crucial Function: The primary impurity, 2-chlorobenzoic acid, has a pKa of ~2.9. In neutral pH, it exists as a mixture of ionized (benzoate) and non-ionized forms, leading to split peaks or severe tailing.

-

Solution: Lowering pH to ~2.0 ensures the acid is fully protonated (neutral), increasing its retention and sharpening the peak shape.

-

Rotamer Warning

The steric hindrance between the tert-butyl group and the ortho-chloro atom can restrict rotation around the amide bond. If "doublet" peaks appear for the main compound, increase column temperature to 40°C to accelerate bond rotation and coalesce the peaks.

Experimental Protocol

Equipment & Reagents[3]

-

HPLC System: Quaternary gradient pump, Column Oven, PDA/DAD Detector.[1]

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

-

Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, HPLC-grade Orthophosphoric Acid (85%).

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35°C (See Note 3.3) |

| Detection | UV 254 nm (Primary), 210 nm (Secondary for amine traces) |

| Mobile Phase A | Water + 0.1% H₃PO₄ |

| Mobile Phase B | Acetonitrile |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Elute polar impurities) |

| 15.0 | 10 | 90 | Linear Gradient |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | Stop |

Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile.

-

Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 2 mins, dilute to volume with water. (Conc: 1.0 mg/mL).

-

Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL for purity assay.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for routine purity assessment.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before releasing results:

-

Resolution (Rs): > 2.0 between 2-Chlorobenzoic Acid (RT ~4-6 min) and this compound (RT ~10-12 min).

-

Tailing Factor (T): NMT (Not More Than) 1.5 for the main peak.

-

Precision: %RSD of peak area < 1.0% for 5 replicate injections of the standard.

-

LOD/LOQ: Estimated at 0.05% and 0.1% respectively relative to the main peak area (Signal-to-Noise ratios of 3:1 and 10:1).

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Split Peak (Main Analyte) | Rotational Isomerism (Rotamers) | Increase column temp to 40-45°C. |

| Fronting Peak (Impurity A) | Ionization of Benzoic Acid | Ensure Mobile Phase A pH is < 2.5 (Add more H₃PO₄). |

| High Backpressure | Precipitation of sample | Ensure sample diluent matches initial gradient conditions (high water content). |

| Ghost Peaks | Carryover | Add a needle wash step with 100% ACN. |

References

- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

-

BenchChem. (2025).[2][1][3][4][5] Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Chlorobenzamide. Retrieved from 4

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 347041, N-butyl-2-chlorobenzamide. Retrieved from 6[6]

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.

Sources

High-Resolution GC-MS Profiling of N-tert-butyl-2-chlorobenzamide: Method Development and Fragmentation Mechanics

Application Note: AN-GCMS-2026-05 [1][2][3][4]

Introduction & Scope